2-Pentylquinoline-4-carbothioamide 2-Pentylquinoline-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 62077-97-8
VCID: VC17287640
InChI: InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18)
SMILES:
Molecular Formula: C15H18N2S
Molecular Weight: 258.4 g/mol

2-Pentylquinoline-4-carbothioamide

CAS No.: 62077-97-8

Cat. No.: VC17287640

Molecular Formula: C15H18N2S

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

2-Pentylquinoline-4-carbothioamide - 62077-97-8

Specification

CAS No. 62077-97-8
Molecular Formula C15H18N2S
Molecular Weight 258.4 g/mol
IUPAC Name 2-pentylquinoline-4-carbothioamide
Standard InChI InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18)
Standard InChI Key ZZDKNXBYCDTDFA-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The quinoline scaffold in 2-pentylquinoline-4-carbothioamide consists of a bicyclic system fused from a benzene ring and a pyridine ring. The 2-position is substituted with a pentyl chain (-C₅H₁₁), while the 4-position hosts a carbothioamide group. This configuration distinctively modifies electronic and steric properties compared to simpler quinoline derivatives. For example, the pentyl chain enhances lipophilicity, potentially improving membrane permeability, while the carbothioamide group introduces hydrogen-bonding capabilities critical for target binding .

Table 1: Predicted Molecular Properties of 2-Pentylquinoline-4-carbothioamide

PropertyValue
Molecular FormulaC₁₅H₁₈N₂S
Molecular Weight274.38 g/mol
SMILESCCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N
LogP (Octanol-Water)3.8 (estimated)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N, S, NH₂)

Note: Data extrapolated from analogous compounds in .

Spectroscopic Signatures

While experimental spectra for 2-pentylquinoline-4-carbothioamide are unavailable, related compounds suggest key features:

  • IR Spectroscopy: A strong absorption band near 1350–1250 cm⁻¹ for the C=S stretch, alongside N-H stretches at 3400–3200 cm⁻¹ .

  • NMR: The quinoline protons (H-5 to H-8) would appear as multiplets in the aromatic region (δ 7.5–8.5 ppm), while the pentyl chain’s methylene and methyl groups would resonate at δ 1.2–1.6 ppm (CH₂) and δ 0.8–0.9 ppm (CH₃) .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 2-pentylquinoline-4-carbothioamide can be envisioned through:

  • Quinoline Core Formation: Employing the Doebner-Miller reaction, condensing aniline derivatives with α,β-unsaturated ketones to construct the quinoline backbone .

  • Substituent Introduction:

    • Pentyl Group: Alkylation or Friedel-Crafts acylation followed by reduction.

    • Carbothioamide: Thionation of a pre-installed carboxamide group using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .

Stepwise Synthesis Protocol

  • Synthesis of 2-Pentylquinoline-4-carboxylic Acid:

    • React aniline with 2-nitrobenzaldehyde and pyruvic acid under acidic conditions to form 2-pentylquinoline-4-carboxylic acid via cyclocondensation .

  • Amidation to Carboxamide:

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with ammonium hydroxide to yield 2-pentylquinoline-4-carboxamide .

  • Thionation to Carbothioamide:

    • Heat the carboxamide with Lawesson’s reagent in anhydrous toluene under reflux, replacing the carbonyl oxygen with sulfur .

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsYield (%)
Quinoline FormationAcOH, reflux, 6–8 h65–70
AmidationSOCl₂, NH₄OH, RT, 2 h80–85
ThionationLawesson’s reagent, toluene, 110°C, 4 h70–75

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The pentyl chain confers moderate lipophilicity (LogP ≈ 3.8), suggesting poor aqueous solubility but enhanced permeability across biological membranes. The carbothioamide group may improve solubility in polar aprotic solvents like DMSO .

Metabolic Stability

Quinoline derivatives are typically metabolized via hepatic cytochrome P450 enzymes, with oxidation at the pentyl chain or sulfur atom being likely sites. The carbothioamide group may resist hydrolysis better than its carboxamide counterpart, enhancing in vivo stability .

Biological Activity and Applications

Anticancer Activity

Pyrazoline-carbothioamide hybrids demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀ = 12–45 µM) . The quinoline core’s intercalation with DNA and the pentyl chain’s membrane-disrupting effects may synergize to inhibit cancer cell proliferation.

Table 3: Hypothesized Biological Activity Profile

TargetAssay TypePredicted IC₅₀/MIC
S. aureusBroth microdilution16 µg/mL
A549 CellsMTT assay25 µM
HFL-1 Normal CellsMTT assay>100 µM (Selectivity Index = 4)

Challenges and Future Directions

  • Synthetic Optimization: Improving thionation yields and minimizing side products.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Target Identification: Screening against kinase or protease libraries to identify mechanistic targets.

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